molecular formula C23H24N2O4 B2453318 N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1421449-75-3

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2453318
CAS No.: 1421449-75-3
M. Wt: 392.455
InChI Key: KLSBEVKSVWBRKL-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative of significant interest in medicinal chemistry and biochemical research. Oxalamides are a versatile class of compounds known for their potential to interact with various biological targets . The structure of this compound, featuring a naphthalene-based hydroxypropyl group at the N1 position and a 2-methoxybenzyl group at the N2 position, is designed for tuning physicochemical and biological properties . Research on similar oxalamide derivatives suggests potential applications as enzyme inhibitors or receptor modulators. For instance, analogs with specific substituents have been studied for their selective inhibitory effects on RNA polymerase I, indicating potential as a tool for investigating transcription and as a starting point for anticancer agent development . Other related compounds have demonstrated cytotoxic effects in vitro against various human cancer cell lines, as well as antimicrobial properties against strains such as E. coli and S. aureus, highlighting the broad research utility of this chemical class . The mechanism of action for such compounds often involves targeted interaction with enzymes or receptors; the oxalamide core can facilitate key hydrogen bonding, while the aromatic and alkyl substituents influence binding affinity and selectivity . This product is provided for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-29-21-12-5-3-8-17(21)15-25-23(28)22(27)24-14-13-20(26)19-11-6-9-16-7-2-4-10-18(16)19/h2-12,20,26H,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSBEVKSVWBRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 325.37 g/mol

This compound features a naphthalene moiety, which is known for its hydrophobic properties, potentially enhancing its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and functional group modifications. Detailed protocols for synthesis often involve starting materials such as naphthalene derivatives and methoxybenzylamine.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A2780 (human ovarian carcinoma), MCF-7 (human breast cancer)
  • Mechanism of Action : The compound may act as a tubulin inhibitor, disrupting microtubule dynamics, which is critical for cell division.

In a study evaluating similar oxazine derivatives, compounds showed IC50 values ranging from 4.47 to 52.8 μM against these cell lines, indicating moderate to high potency in inhibiting cancer cell proliferation .

The primary mechanism by which this compound exerts its biological effects appears to involve:

  • Tubulin Inhibition : By binding to the colchicine site on tubulin, the compound can prevent polymerization, leading to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : Flow cytometric analysis has shown that treated cells exhibit characteristics of apoptosis, such as DNA fragmentation and changes in mitochondrial membrane potential.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (μM)Mechanism
Oxazine DerivativeA27804.47 - 52.8Tubulin Inhibition
Related Chromone DerivativesMCF-7VariableCytotoxicity via Apoptosis

In one notable study, the synthesized oxazine derivatives demonstrated significant antiproliferative activity against resistant cancer cell lines, suggesting that structural modifications can enhance efficacy against drug-resistant tumors .

Q & A

Basic Research Question

  • Methodological Answer :
    Synthesis typically involves multi-step reactions, starting with preparation of intermediates like 3-hydroxy-3-(naphthalen-1-yl)propylamine and 2-methoxybenzylamine. Key steps include:
    • Coupling : Use oxalyl chloride or activated esters (e.g., NHS esters) under anhydrous conditions in solvents like dichloromethane or THF.
    • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
    • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity.
    • Yield Optimization : Adjust reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question

  • Methodological Answer :
    Structural confirmation requires:
    • NMR : 1^1H and 13^13C NMR to identify protons adjacent to the hydroxy group (δ 1.8–2.5 ppm) and naphthyl aromatic signals (δ 7.2–8.5 ppm). 2D NMR (COSY, HSQC) clarifies spin-spin coupling .
    • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]+^+ and fragmentation patterns.
    • X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl moiety and confirms spatial arrangement .

What experimental strategies identify biological targets and quantify binding affinities?

Advanced Research Question

  • Methodological Answer :
    • Enzyme Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay). IC50_{50} values are calculated from dose-response curves .
    • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) for GPCRs. Surface plasmon resonance (SPR) measures real-time kinetics (kon_\text{on}/koff_\text{off}) .
    • Cellular Pathways : RNA-seq or proteomics post-treatment to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .

How can computational modeling predict pharmacokinetic properties and optimize bioavailability?

Advanced Research Question

  • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2). Focus on hydrogen bonding with the oxalamide group .
    • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.
    • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on logP and solubility .

What structure-activity relationship (SAR) insights guide functional group modifications?

Advanced Research Question

  • Methodological Answer :
    • Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., -CF3_3) or donating (-OH) groups to modulate receptor affinity.
    • Bioisosteres : Swap naphthyl with quinoline; compare IC50_{50} shifts in enzyme assays.
    • Pharmacophore Mapping : Identify critical H-bond acceptors (oxalamide oxygen) and hydrophobic regions (naphthyl) .

How do researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

  • Methodological Answer :
    • ADME Challenges : Use Caco-2 assays for intestinal permeability and microsomal stability tests.
    • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance plasma half-life.
    • In Vivo Models : Compare PK/PD in rodents (e.g., xenograft tumors) with dose-escalation studies .

What protocols assess compound stability under varying pH and temperature conditions?

Basic Research Question

  • Methodological Answer :
    • Forced Degradation : Expose to 0.1M HCl/NaOH (37°C, 24 hr) and analyze via HPLC for hydrolysis products.
    • Thermal Stability : TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C .

How can conflicting data in enzymatic inhibition studies be reconciled?

Advanced Research Question

  • Methodological Answer :
    • Assay Validation : Repeat under standardized conditions (e.g., ATP concentration, buffer pH).
    • Orthogonal Techniques : Cross-validate SPR with ITC for binding thermodynamics.
    • Meta-Analysis : Pool data from multiple labs using random-effects models .

What combinatorial approaches enhance therapeutic efficacy in resistant models?

Advanced Research Question

  • Methodological Answer :
    • Synergy Screens : Combine with cisplatin or kinase inhibitors (e.g., imatinib) in checkerboard assays. Calculate combination indices (CI <1 = synergy).
    • Mechanistic Studies : RNAi knockdown of efflux pumps (e.g., P-gp) to reverse resistance .

What scale-up challenges arise during transition from lab-scale to pilot-plant synthesis?

Advanced Research Question

  • Methodological Answer :
    • Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., coupling).
    • Cost Analysis : Compare reagent costs (e.g., oxalyl chloride vs. diethyl oxalate) and solvent recovery rates .

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